Globo-H hexaose Globo-H hexaose
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212785
InChI:
SMILES:
Molecular Formula: C23H38NO19Na
Molecular Weight:

Globo-H hexaose

CAS No.:

Cat. No.: VC0212785

Molecular Formula: C23H38NO19Na

Molecular Weight:

* For research use only. Not for human or veterinary use.

Globo-H hexaose -

Specification

Molecular Formula C23H38NO19Na

Introduction

Chemical Structure and Properties

Globo-H hexaose is a complex hexasaccharide with the structure Fucα(1-2)Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glcβ(1). In its natural form on cell membranes, this structure is attached to a ceramide lipid, forming globohexaosylceramide . The molecule was first isolated from breast cancer cell line MCF-7 and characterized using techniques including NMR spectroscopy and methylation analysis .

The key chemical properties of Globo-H hexaose include:

  • Molecular formula: C38H65NO30

  • Molecular weight: 1015.9 g/mol

  • IUPAC name: 6-deoxy-hexopyranosyl-(1->2)-hexopyranosyl-(1->3)-2-acetamido-2-deoxy-hexopyranosyl-(1->3)-hexopyranosyl-(1->4)-hexopyranosyl-(1->4)-hexopyranose

The complex structure features challenging glycosidic linkages, particularly the alpha linkages (α1,2-fucose and α1,4-galactose), which make chemical synthesis particularly difficult. These structural characteristics contribute to the molecule's specificity as a cancer biomarker.

Biosynthetic Pathway

Globo-H hexaose is part of the globo-series glycosphingolipid family, which includes other cancer-associated antigens like stage-specific embryonic antigen-3 (SSEA3) and stage-specific embryonic antigen-4 (SSEA4). Their biosynthesis follows a specific pathway involving several glycosyltransferase enzymes.

The key enzyme in this pathway is β1,3-galactosyltransferase V (β3GalT5), which catalyzes the galactosylation of globoside-4 (Gb4) to form SSEA3 . SSEA3 can then be converted to:

  • SSEA4 via addition of a sialic acid group by sialyltransferase ST3Gal-II

  • Globo-H via addition of a fucose residue by fucosyltransferase FUT-1 or FUT-2

Research has shown that β3GalT5 expression significantly correlates with tumor progression and poor survival in cancer patients . Mining of human intrahepatic cholangiocarcinoma datasets revealed significantly higher expression (3-fold) of B3GALT5 and (8-fold) of FUT2 in tumor tissue compared to non-tumor tissue . This overexpression of biosynthetic enzymes explains the elevated levels of Globo-H in cancer cells.

Expression in Cancer Cells

Globo-H hexaose shows a distinct expression pattern across various cancer types. It is specifically expressed on cancer cells while being absent in normal tissue cells, making it an excellent target for cancer-specific therapies.

Table 1: Expression of Globo-H in Different Cancer Types

Cancer TypeExpression RateClinical SignificanceReference
Breast cancerHighPoor prognosis, present on cancer stem cells
Prostate cancerHighPotential PSA stabilization after vaccination
Pancreatic cancerModerate to highAssociated with progression
Colorectal cancer (metastatic)ModerateCorrelation with poor prognosis
Intrahepatic cholangiocarcinoma41% (63/155 specimens)Shorter relapse-free survival (HR: 1.66)
Lung cancerHighPoor prognosis
Stomach cancerModeratePoor prognosis

The expression of Globo-H on cancer stem cells is particularly significant, as these cells are often responsible for tumor recurrence and therapy resistance .

Chemical Synthesis Methods

Due to the complex structure of Globo-H hexaose and its importance in cancer research, several synthetic approaches have been developed to produce this molecule in sufficient quantities for research and clinical applications.

First-Generation Synthesis

The first total synthesis of Globo-H was accomplished through glycal chemistry. This approach involved the formation of an α-epoxide from a cyclic carbonate using dimethyldioxirane (DMDO), which was then merged with a D-glucal derivative to provide an AB disaccharide . Through a series of protection-deprotection steps and stereoselective glycosylations, the hexasaccharide was built up systematically.

A major challenge in this synthesis was establishing the α-linkage between the D and E rings of the hexasaccharide. While the first-generation synthesis delivered sufficient material for initial evaluation in phase I clinical trials, it had limitations in terms of efficiency and scalability .

Second-Generation Synthesis

The second-generation synthesis improved upon the first approach by modifying key steps. Notably, the use of a preactivated thiogalactosyl donor enabled more stereoselective glycosylation with a prefunctionalized AB acceptor . This modification significantly improved reaction times (from 35 hours to 4 hours) and yields.

Programmable One-Pot Synthesis

To make the synthesis more practical for scale-up production needed for phase II and III clinical trials, a programmable one-pot synthesis method was developed . This approach involved the sequential coupling of building blocks in a single reaction vessel, significantly streamlining the synthetic process.

Two efficient routes were reported:

Chemoenzymatic Synthesis

For large-scale production needed for late-stage clinical trials and manufacturing, enzymatic and chemoenzymatic synthesis methods were developed . The enzymatic process coupled with cofactor regeneration required only two steps to produce Globo-H from allyl lactose with over 80% yield, substantially reducing production costs .

Recent advances include a streamlined chemoenzymatic approach relying on chemical synthesis of Gb5 pentasaccharide by a stereoconvergent [2+3] strategy followed by enzymatic α-fucosylation to install the challenging α1,2-fucose residue . This approach combines the precision of chemical synthesis with the efficiency and stereoselectivity of enzymatic methods.

Globo-H-Based Cancer Vaccines

The most promising clinical application of Globo-H hexaose is in the development of cancer vaccines. These vaccines aim to induce an immune response against Globo-H-expressing cancer cells.

Vaccine Design and Formulation

In typical vaccine formulations, synthetic Globo-H is conjugated to a carrier protein and administered with an immunological adjuvant . Various carrier proteins and adjuvant combinations have been investigated to optimize immune responses.

Table 2: Key Globo-H Vaccine Formulations

Vaccine FormulationCarrier ProteinAdjuvantTarget CancerDevelopment StageKey FindingsReference
Globo-H-KLHKeyhole limpet hemocyaninQS-21Breast, ProstatePhase IIIInduced specific high-titer IgM antibodies
Globo-H-DTDiphtheria toxoidC34 (α-galactosylceramide)BreastPreclinicalEnhanced IgG production, higher selectivity
Globo-H-CRM197CRM197QS-21 + 3D-MPLVariousPreclinicalRobust IgG2a/IgG3 responses, Th1 immunity
Globo-H-TTTetanus toxoidVariousBreastPreclinicalImmunogenic response

The design of glycolipid adjuvants has been particularly important in overcoming the common problem of carbohydrate-based vaccines, which often induce mainly IgM antibodies . New adjuvants like C34 were designed to target the CD1d receptor on dendritic cells and B cells to modulate the immune response and induce a class switch from IgM to IgG .

Clinical Trial Results

In clinical trials for prostate cancer, the Globo-H-KLH vaccine administered with QS-21 adjuvant was found to be safe and capable of inducing specific high-titer IgM antibodies against Globo-H . The vaccine was given as five subcutaneous vaccinations over 26 weeks .

Notably, several patients with disease relapse limited to rising prostate-specific antigen (PSA) levels showed a treatment effect within 3 months after completing the vaccine therapy . This effect was manifested as a decline in the slope of the logarithmic PSA concentration versus time plot. Five patients maintained stable PSA profiles without radiographic evidence of disease for more than 2 years .

Relationship with SSEA3 and SSEA4

Globo-H hexaose is closely related to other globo-series glycosphingolipids, particularly SSEA3 and SSEA4, which share parts of the same biosynthetic pathway and are also specifically expressed on cancer cells .

Table 3: Comparison of Globo-H and Related Glycosphingolipids

FeatureGlobo-HSSEA3SSEA4
StructureFucα(1-2)Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glcβ(1)Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glcβ(1)NeuAcα(2-3)Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glcβ(1)
Terminal ModificationFucoseNoneSialic Acid
Cancer Cell ExpressionHighHighVery High (>90% in breast cancer stem cells)
Biosynthetic EnzymeFUT-1/FUT-2β3GalT5ST3Gal-II

Research has shown that vaccines targeting Globo-H can induce antibodies that cross-react with SSEA3 and SSEA4 . This cross-reactivity may be beneficial for cancer therapy as it broadens the range of target antigens, potentially improving efficacy against heterogeneous tumor cell populations.

Given the high expression of SSEA4 on breast cancer cells and breast cancer stem cells (>90%), SSEA4-targeted vaccines have also been developed . The combination of antibodies against both Globo-H and SSEA4 has shown enhanced therapeutic effects in breast cancer models, suggesting potential synergistic effects .

Cellular Signaling and Mechanisms

Recent research has provided insights into how Globo-H and related glycosphingolipids contribute to cancer progression and survival. In breast cancer cells, these glycolipids form a complex in membrane lipid rafts with caveolin-1 (CAV1) and focal adhesion kinase (FAK), which then interact with AKT and receptor-interacting protein kinase (RIP) respectively .

This complex plays a crucial role in cancer cell survival and resistance to apoptosis. When the biosynthesis of these glycosphingolipids is disrupted (e.g., by knockdown of β3GalT5), several significant events occur:

  • The glycolipid-protein complex is destabilized

  • RIP dissociates from the complex

  • The liberated RIP interacts with Fas-associated death domain protein (FADD)

  • This triggers the Fas-dependent apoptotic pathway

  • Tumor cell apoptosis increases and metastasis is suppressed

These findings establish a direct link between Globo-H expression and cancer cell survival mechanisms. Furthermore, they provide a mechanistic explanation for the association between Globo-H expression and poor prognosis in various cancers.

Diagnostic and Prognostic Applications

Beyond its therapeutic potential, Globo-H hexaose has shown value as a diagnostic and prognostic marker in cancer.

In intrahepatic cholangiocarcinoma, Globo-H expression was identified as an independent prognostic factor for recurrence-free survival . Even in early-stage disease (stages I and II), patients with Globo-H-positive tumors had significantly inferior relapse-free survival than the Globo-H-negative group (p = 0.009) at:

  • 1 year (44.7% vs. 63.0%)

  • 3 years (11.2% vs. 36.9%)

  • 5 years (3.7% vs. 30.2%)

Additionally, the development of sensitive detection methods for Globo-H, including mass spectrometry and immunohistochemistry, has facilitated its use as a biomarker in various cancer types .

Future Perspectives

Research on Globo-H hexaose continues to evolve, with several promising directions for future investigation:

Advanced Therapeutic Approaches

Beyond vaccines, Globo-H is being explored as a target for antibody-drug conjugates (ADCs). For example, OBI-999, an ADC consisting of a Globo-H monoclonal antibody with a synthetic antineoplastic agent, is being tested in early clinical trials .

Another approach, OBI-833, involves Globo-H antigen conjugated to a mutated diphtheria toxin with potential antineoplastic activities . These targeted approaches may offer improved efficacy with reduced side effects compared to conventional chemotherapy.

Combination Strategies

Given the complex nature of cancer and potential heterogeneity in antigen expression, combination approaches targeting multiple antigens or combining Globo-H-targeted therapies with other treatment modalities may yield improved outcomes. The synergistic effect observed with combined antibodies against Globo-H and SSEA4 supports this approach .

Improved Synthesis Methods

Continued refinement of synthesis methods, particularly chemoenzymatic approaches, may further reduce production costs and increase accessibility of Globo-H for research and clinical applications . These improved methods could facilitate the development of next-generation Globo-H-based therapeutics.

Understanding Biological Functions

While the association between Globo-H expression and cancer progression is well-established, the precise biological functions of Globo-H in cancer cells remain incompletely understood. Further research into these functions may reveal new therapeutic targets or approaches.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator